molecular formula C8H13NO6 B558635 2-((tert-Butoxycarbonyl)amino)malonic acid CAS No. 119881-02-6

2-((tert-Butoxycarbonyl)amino)malonic acid

Cat. No. B558635
M. Wt: 219.19 g/mol
InChI Key: QDOUGIFZJJVBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)malonic acid, also known as Boc-Dap-OH, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol.


Synthesis Analysis

The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)malonic acid is represented by the formula C8H13NO6 . The exact mass is 219.07400 .


Chemical Reactions Analysis

The 2-((tert-Butoxycarbonyl)amino)malonic acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

N-tert-Butoxycarbonylation is a pivotal reaction in the synthesis of N-Boc protected amino acids, which are essential for peptide synthesis due to their resistance to racemization. Heydari et al. (2007) highlighted the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, offering an environmentally benign method for the synthesis of N-Boc derivatives Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.

Electrophilic Amination

Baburaj and Thambidurai (2012) demonstrated the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids via electrophilic amination, employing N-Boc-O-tosyl hydroxylamine as an effective NH-Boc transfer reagent. This method facilitates the synthesis of modified peptides and biologically active heterocyclic derivatives Baburaj & Thambidurai, 2012.

tert-Butoxycarbonylation Reagent Development

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates is described by Saito, Ouchi, and Takahata (2006). This reagent allows for the chemoselective and high-yield tert-butoxycarbonylation under mild conditions Saito, Ouchi, & Takahata, 2006.

N-Boc Deprotection Methods

An efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent was developed by Procopio et al. (2022). This method represents a cleaner alternative to traditional deprotection strategies, contributing to environmentally friendlier peptide synthesis processes Procopio, Siciliano, De Rose, Trombino, Cassano, & Di Gioia, 2022.

Synthesis of Amino Acid Derivatives

Krishnamurthy et al. (2015) utilized diethyl malonate derivatives for the synthesis of racemic 2-amino-5-hexenoic acid and its resolution into enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection. This process is pivotal for the synthesis of 5-hydroxypipecolic acid, showcasing the versatility of Boc-protected amino acids in synthesizing complex molecules Krishnamurthy, Venkataprasad, Chand Vagvala, Moriguchi, & Tsuge, 2015.

Safety And Hazards

The safety information for 2-((tert-Butoxycarbonyl)amino)malonic acid indicates that it is a hazardous substance . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOUGIFZJJVBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592972
Record name [(tert-Butoxycarbonyl)amino]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)malonic acid

CAS RN

119881-02-6
Record name [(tert-Butoxycarbonyl)amino]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine diethyl t-butoxycarbonylaminomalonate (4.55 g, 16.5 mmol), a 6 M aqueous sodium hydroxide solution (6.65 mL, 40 mmol), and ethanol (30 mL). After 18 hours, evaporate in vacuo to remove most of the ethanol, dilute with water (50 mL) and extract with diethyl ether. Acidify to a pH of about 3 with aqueous 12M hydrochloric acid and extract twice with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to give the title compound (61%).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.